molecular formula C17H18ClF2N3OS2 B2588730 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216508-20-1

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2588730
CAS No.: 1216508-20-1
M. Wt: 417.92
InChI Key: XIUKUXXWIKROEX-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials usually include 4,6-difluoro-1,3-benzothiazole and 3-(dimethylamino)propylamine. The key steps may involve:

    Formation of the benzothiazole core: This can be achieved through cyclization reactions.

    Introduction of the thiophene ring: This step may involve coupling reactions.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole and thiophene moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of an enzyme.

    Modulating receptor activity: By acting as an agonist or antagonist.

    Interfering with protein-protein interactions: By binding to one of the proteins involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-methylthiophene-2-carboxamide
  • N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-ethylthiophene-2-carboxamide

Uniqueness

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3OS2.ClH/c1-21(2)6-4-7-22(16(23)13-5-3-8-24-13)17-20-15-12(19)9-11(18)10-14(15)25-17;/h3,5,8-10H,4,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUKUXXWIKROEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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